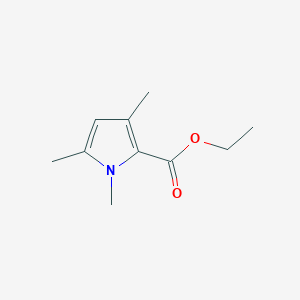
Methyl 2-methyl-1-naphthoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-1-naphthoate” involves the use of methanol and UV radiation . It can also be prepared from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .Molecular Structure Analysis
The molecular formula of “2-Methyl-1-naphthoate” is C12H9O2 . The molecular weight is 185.199 Da .Chemical Reactions Analysis
“Methyl 2-methoxy-1-naphthoate” affords methanol adducts and a cage compound in the presence of methanol and UV radiation . “2-Methoxy-1-naphthoic acid” undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .Physical And Chemical Properties Analysis
“2-Methyl-1-naphthoate” has a boiling point of 374.3±11.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.6±3.0 kJ/mol . The flash point is 169.2±13.9 °C .Scientific Research Applications
Complexation Studies
Methyl 2-methyl-1-naphthoate has been studied in the context of molecular mechanics, particularly in its interaction with cyclodextrins. Research by Madrid et al. (1997) revealed that 2-methyl naphthoate demonstrates complete penetration into the cavity of β-cyclodextrin and partial penetration into the smaller cavity of α-cyclodextrin, indicating potential applications in molecular encapsulation and drug delivery systems (Madrid et al., 1997).
Photodimerization and Photoreactivity
The photodimerization properties of methyl 2-naphthoate have been explored, with studies showing efficient cycloreversion to its monomer on illuminated ZnO and TiO2, suggesting potential applications in photochemical processes and material science (C. Tung & Y. Ying, 2010). Additionally, Lei et al. (2008) investigated the photodimerization of methyl 2-naphthoate in cucurbituril aqueous solution, providing insights into the use of this compound in controlled photoreactions (Lei et al., 2008).
Synthetic Applications
This compound has been utilized in the synthesis of various compounds. For instance, Podeschwa and Rossen (2015) reported the synthesis of methyl-1-hydroxy-2-naphthoate derivatives using a two-step approach, highlighting its versatility in organic synthesis (Podeschwa & Rossen, 2015).
Catalysis and Reaction Engineering
In the field of catalysis, Yadav and Salunke (2013) explored the use of methyl 2-naphthoate in the methylation of 2-naphthol, demonstrating its potential in the production of important intermediates for pharmaceutical applications (Yadav & Salunke, 2013).
properties
IUPAC Name |
methyl 2-methylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVWHNAHVCKBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)






